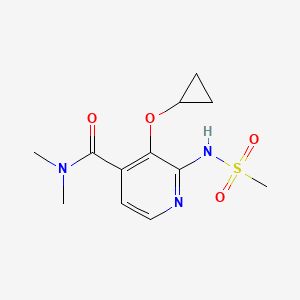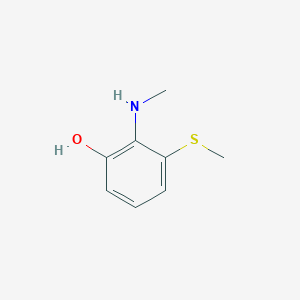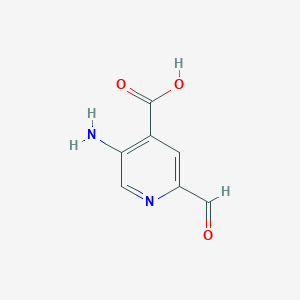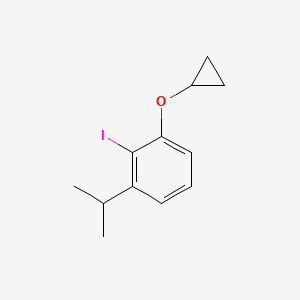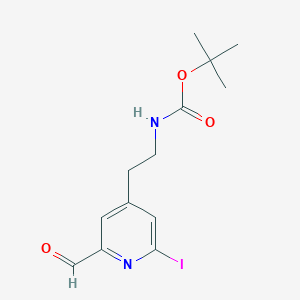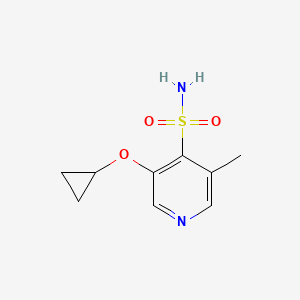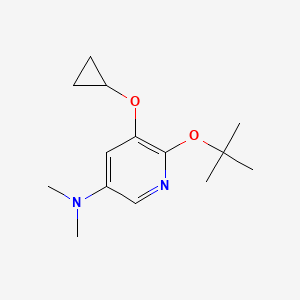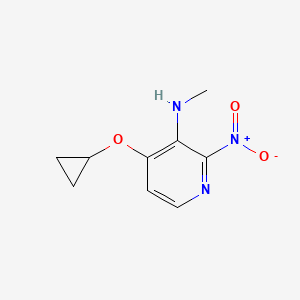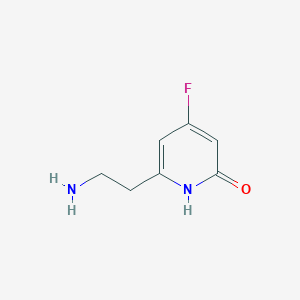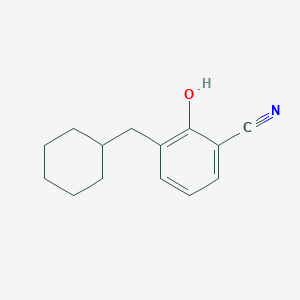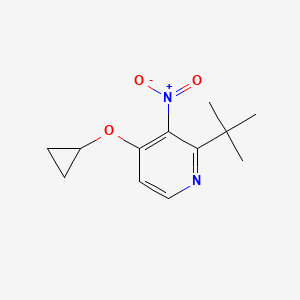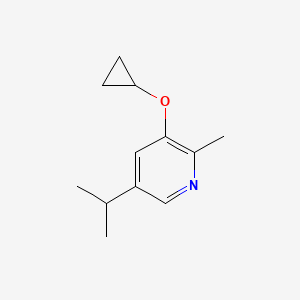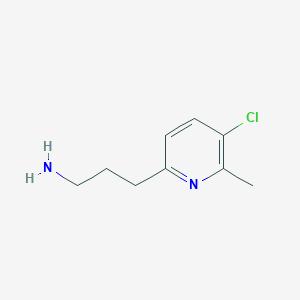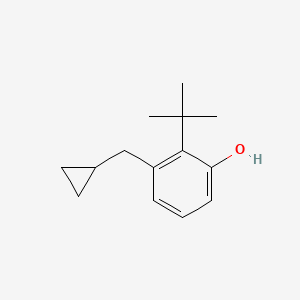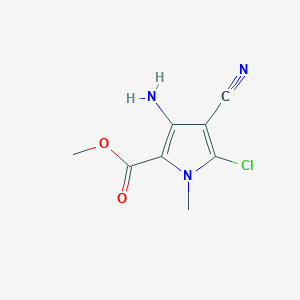
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, a cyano group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group at the nitrogen position.
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxamide: Has an amide group instead of the ester group.
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness: Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group at the nitrogen position enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8ClN3O2 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
methyl 3-amino-5-chloro-4-cyano-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8ClN3O2/c1-12-6(8(13)14-2)5(11)4(3-10)7(12)9/h11H2,1-2H3 |
InChI-Schlüssel |
ZUXASLOFIUTNTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=C1Cl)C#N)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


